molecular formula C28H32N4O3 B12224219 2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid

2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid

Cat. No.: B12224219
M. Wt: 472.6 g/mol
InChI Key: KJIHEWLWXMXRKT-UHFFFAOYSA-N
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Description

2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid is a complex organic compound that features a quinazoline core, a piperazine ring, and a cyclopentyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Piperazine Ring Introduction: The quinazoline core is then reacted with piperazine under suitable conditions to form the piperazino-quinazoline intermediate.

    Attachment of the Cyclopentyl Acetic Acid Moiety: This step involves the reaction of the piperazino-quinazoline intermediate with a cyclopentyl acetic acid derivative, often using coupling reagents like EDCI or DCC to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or quinazoline moieties to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various biological pathways.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance binding affinity and specificity, while the cyclopentyl acetic acid moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanoic acid: Similar in having a phenylacetic acid moiety but lacks the quinazoline and piperazine rings.

    4-Methylphenylacetic acid: Contains a methyl-substituted phenylacetic acid structure but does not have the complex heterocyclic components.

Uniqueness

2-(1-{2-[4-(6-Methyl-4-phenyl-2-quinazolinyl)piperazino]-2-oxoethyl}cyclopentyl)acetic acid is unique due to its combination of a quinazoline core, piperazine ring, and cyclopentyl acetic acid moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

IUPAC Name

2-[1-[2-[4-(6-methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C28H32N4O3/c1-20-9-10-23-22(17-20)26(21-7-3-2-4-8-21)30-27(29-23)32-15-13-31(14-16-32)24(33)18-28(19-25(34)35)11-5-6-12-28/h2-4,7-10,17H,5-6,11-16,18-19H2,1H3,(H,34,35)

InChI Key

KJIHEWLWXMXRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C(=O)CC5(CCCC5)CC(=O)O

Origin of Product

United States

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